N,N'-bis(1-hydroxybutan-2-yl)oxamide
Overview
Description
N,N'-bis(1-hydroxybutan-2-yl)oxamide is a useful research compound. Its molecular formula is C10H20N2O4 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-bis[1-(hydroxymethyl)propyl]ethanediamide is 232.14230712 g/mol and the complexity rating of the compound is 209. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Surface-active Properties
N,N'-bis[1-(hydroxymethyl)propyl]ethanediamide derivatives have been explored for their surface-active properties. For example, sulfobetaine-type zwitterionic gemini surfactants synthesized from reactions involving similar compounds exhibit interesting physicochemical characteristics, such as micelle formation and surface tension modification. These properties are crucial in applications ranging from detergents to drug delivery systems (Yoshimura et al., 2006).
Catalysis in Organic Synthesis
Compounds structurally related to N,N'-bis[1-(hydroxymethyl)propyl]ethanediamide have been employed as ligands in copper-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis, enabling the formation of C-N, C-S, and C-O bonds, which are pivotal in pharmaceuticals and materials science (Chen & Chen, 2006).
Antimicrobial Activity
Derivatives of N,N'-bis[1-(hydroxymethyl)propyl]ethanediamide have shown promising antimicrobial activities. Studies on N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives reveal significant efficacy against various bacterial strains, suggesting potential for developing new antimicrobial agents (Musa et al., 2010).
Dental Material Development
In the field of dental materials, N,N'-dimethyl,-N,N'-di(methacryloxyethyl)-1,6-hexanediamine, a related compound, has been synthesized for use in dental restorations. This demonstrates the versatility of such compounds in creating polymerizable amine coinitiators, improving the performance of dental resin systems (Nie & Bowman, 2002).
Environmental Science and Bioremediation
Compounds similar to N,N'-bis[1-(hydroxymethyl)propyl]ethanediamide have been investigated for their role in environmental science, particularly in bioremediation. For instance, laccase enzymes from certain fungi have been used in systems to degrade environmental pollutants like Bisphenol A, demonstrating the potential for using derivatives of N,N'-bis[1-(hydroxymethyl)propyl]ethanediamide in environmental cleanup efforts (Chhaya & Gupte, 2013).
Properties
IUPAC Name |
N,N'-bis(1-hydroxybutan-2-yl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-3-7(5-13)11-9(15)10(16)12-8(4-2)6-14/h7-8,13-14H,3-6H2,1-2H3,(H,11,15)(H,12,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYOSLMALKKKEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC(CC)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332859 | |
Record name | ST040666 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61051-12-5 | |
Record name | ST040666 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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